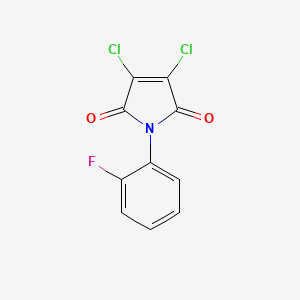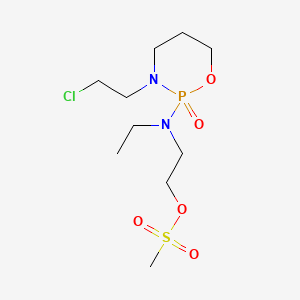
Methanone, (1-methoxy-2-naphthalenyl)phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, (1-methoxy-2-naphthalenyl)phenyl-, also known as 1-(1-methoxy-2-naphthalenyl)phenylmethanone, is an organic compound with a complex aromatic structure. This compound is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to a phenyl group through a methanone linkage. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-methoxy-2-naphthalenyl)phenyl- typically involves the reaction of 1-methoxy-2-naphthaldehyde with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The general steps are as follows:
Formation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Addition Reaction: The Grignard reagent is then added to 1-methoxy-2-naphthaldehyde to form an intermediate alcohol.
Oxidation: The intermediate alcohol is oxidized using an oxidizing agent such as chromium trioxide (CrO3) to yield Methanone, (1-methoxy-2-naphthalenyl)phenyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, (1-methoxy-2-naphthalenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthalene rings, introducing various substituents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Secondary alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Methanone, (1-methoxy-2-naphthalenyl)phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Methanone, (1-methoxy-2-naphthalenyl)phenyl- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanone, (2-methylphenyl)phenyl-: Similar structure but with a methyl group instead of a methoxy group.
Methanone, (2-hydroxyphenyl)phenyl-: Contains a hydroxyl group instead of a methoxy group.
Methanone, (1-hydroxycyclohexyl)phenyl-: Features a cyclohexyl ring instead of a naphthalene ring.
Uniqueness
Methanone, (1-methoxy-2-naphthalenyl)phenyl- is unique due to the presence of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and biological activity. The combination of the naphthalene and phenyl rings also contributes to its distinct properties compared to other similar compounds.
Propriétés
Numéro CAS |
43073-56-9 |
|---|---|
Formule moléculaire |
C18H14O2 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
(1-methoxynaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C18H14O2/c1-20-18-15-10-6-5-7-13(15)11-12-16(18)17(19)14-8-3-2-4-9-14/h2-12H,1H3 |
Clé InChI |
SPQHXDSOURKIHQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=CC=CC=C21)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


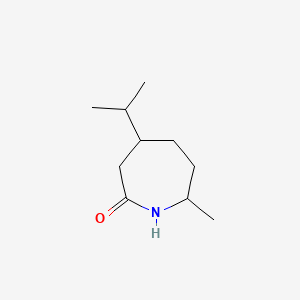



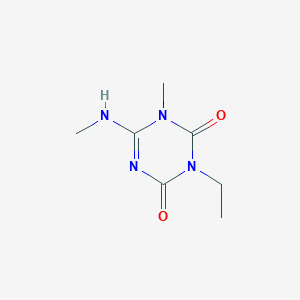


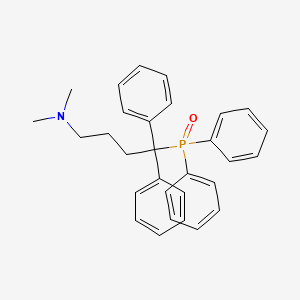

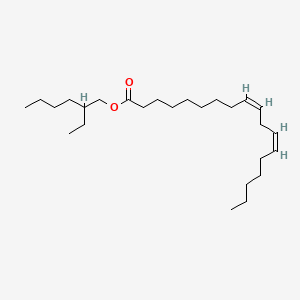
![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
phosphane](/img/structure/B14661839.png)
